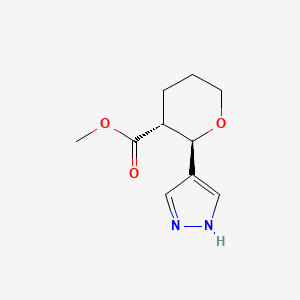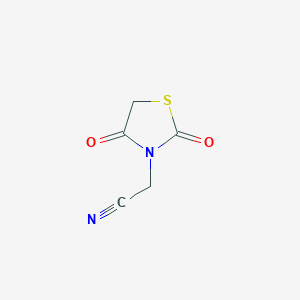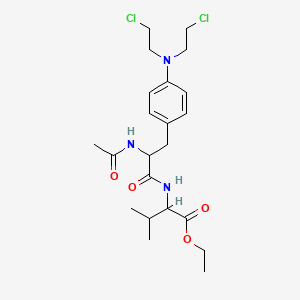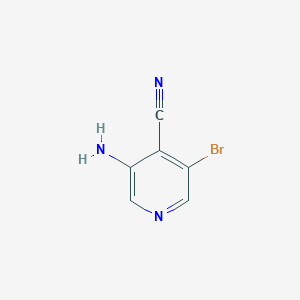![molecular formula C7H4ClF2N3 B11716034 4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position and a difluoromethyl group at the 5th position on the pyrrolo[2,3-D]pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
Bromination: The starting material undergoes a bromination reaction using reagents such as N-bromosuccinimide (NBS) or bromine in solvents like dimethylformamide (DMF) or methylene dichloride.
Methylation: The brominated intermediate is then subjected to methylation to introduce the difluoromethyl group.
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and impurities. The crude product is typically purified through recrystallization or chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Neuroprotection: Research has shown that derivatives of pyrimidine, including this compound, exhibit neuroprotective and anti-neuroinflammatory properties.
Agrochemicals: It is explored for its fungicidal activity, particularly in controlling resistant strains of fungi in agricultural settings.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets. For instance, in neuroprotection, it inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, leading to decreased neuronal apoptosis . In cancer research, it targets various kinases and signaling pathways involved in tumor growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-D]pyrimidines: These compounds share a similar core structure and exhibit a range of biological activities, including anticancer and antibacterial properties.
Pyrimidinamine Derivatives: These are known for their fungicidal activity and are used in agricultural applications.
Uniqueness
4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Eigenschaften
Molekularformel |
C7H4ClF2N3 |
|---|---|
Molekulargewicht |
203.57 g/mol |
IUPAC-Name |
4-chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4ClF2N3/c8-5-4-3(6(9)10)1-11-7(4)13-2-12-5/h1-2,6H,(H,11,12,13) |
InChI-Schlüssel |
QNOCLJTZVNFHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)

![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)


![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)




